molecular formula C20H22ClFN2O B4958409 N-benzyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide

N-benzyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide

Cat. No. B4958409
M. Wt: 360.9 g/mol
InChI Key: RPSIHPUKUKVYDD-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide, also known as BCFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-benzyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide is not yet fully understood, but it is believed to work by inhibiting certain enzymes and proteins that play a role in the growth and proliferation of cancer cells. N-benzyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-benzyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress and inflammation, and the modulation of neurotransmitter activity in the brain. N-benzyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has also been shown to have a relatively low toxicity profile, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-benzyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide in lab experiments is its relatively low toxicity profile, which allows for higher doses to be administered without causing harm to cells or tissues. However, one of the limitations of using N-benzyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-benzyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide, including the development of more efficient synthesis methods, the identification of its exact mechanism of action, and the exploration of its potential therapeutic applications in other fields of medicine. Additionally, further studies are needed to determine the optimal dosages and administration methods for N-benzyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide in various experimental settings.

Synthesis Methods

The synthesis of N-benzyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 2-chloro-6-fluorobenzyl chloride and N-benzylpiperidine to form N-benzyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide. The resulting product is then purified through a series of chromatography techniques to obtain the final product.

Scientific Research Applications

N-benzyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. One of its primary applications is in the treatment of cancer, where it has been shown to inhibit the growth of certain cancer cells. N-benzyl-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-benzyl-1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O/c21-18-7-4-8-19(22)17(18)14-24-11-9-16(10-12-24)20(25)23-13-15-5-2-1-3-6-15/h1-8,16H,9-14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSIHPUKUKVYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-(2-chloro-6-fluorobenzyl)piperidine-4-carboxamide

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